molecular formula C7H3ClFNO2S B1455580 5-Cyano-2-fluorobenzene-1-sulfonyl chloride CAS No. 1101120-80-2

5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1455580
CAS No.: 1101120-80-2
M. Wt: 219.62 g/mol
InChI Key: XLPGJVFDGAPUIH-UHFFFAOYSA-N
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Description

5-Cyano-2-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClFNO2S and a molecular weight of 219.62 g/mol . It is a derivative of benzenesulfonyl chloride, featuring a cyano group at the 5-position and a fluorine atom at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

5-Cyano-2-fluorobenzene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 5-cyano-2-fluorobenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H3ClFNO2S (5-cyano-2-fluorobenzenesulfonic acid)+SOCl2C7H3ClFNO2S (5-cyano-2-fluorobenzene-1-sulfonyl chloride)+SO2+HCl\text{C7H3ClFNO2S (5-cyano-2-fluorobenzenesulfonic acid)} + \text{SOCl2} \rightarrow \text{C7H3ClFNO2S (this compound)} + \text{SO2} + \text{HCl} C7H3ClFNO2S (5-cyano-2-fluorobenzenesulfonic acid)+SOCl2→C7H3ClFNO2S (5-cyano-2-fluorobenzene-1-sulfonyl chloride)+SO2+HCl

Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

5-Cyano-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

    Electrophilic Aromatic Substitution Reactions: The presence of electron-withdrawing groups (cyano and sulfonyl chloride) on the benzene ring makes it less reactive towards electrophilic aromatic substitution. under specific conditions, it can undergo halogenation and nitration reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Major products formed from these reactions include sulfonamides, halogenated derivatives, and amines .

Scientific Research Applications

5-Cyano-2-fluorobenzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide derivatives. The cyano group can participate in various reactions, including reduction to amines and further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

5-Cyano-2-fluorobenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the cyano and fluorine substituents, which impart distinct reactivity and properties to the compound.

Properties

IUPAC Name

5-cyano-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPGJVFDGAPUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717334
Record name 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101120-80-2
Record name 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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